Injectafer

Description

Properties

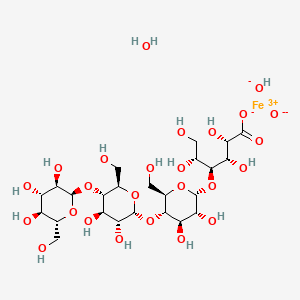

IUPAC Name |

4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBZTDYOYZJGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44FeO25- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9007-72-1 | |

| Record name | Ferric carboxymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Macrophage-Mediated Mechanism of Action of Ferric Carboxymaltose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric carboxymaltose (FCM) is a parenteral iron preparation widely utilized for the treatment of iron deficiency anemia. Its efficacy and safety profile are intrinsically linked to its interaction with the mononuclear phagocyte system, particularly macrophages. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms governing the action of ferric carboxymaltose within macrophages. We will dissect the process from initial uptake and intracellular trafficking to the controlled release of iron and the subsequent impact on macrophage phenotype and function. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for the scientific community.

Introduction

Intravenous iron-carbohydrate complexes are nanomedicines designed to treat iron deficiency when oral supplementation is ineffective or not tolerated.[1][2] Macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen, are the key players in the uptake, metabolism, and subsequent redistribution of iron from these complexes.[2][3][4] Ferric carboxymaltose (FCM) is a stable, non-dextran complex consisting of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell.[3] This structure allows for the controlled delivery of iron, minimizing the release of toxic, non-transferrin-bound iron into circulation.[5] Understanding the precise mechanism of action within macrophages is crucial for optimizing therapeutic strategies and developing next-generation iron therapies. This guide details the journey of FCM within the macrophage, a critical process for its therapeutic effect.

Uptake and Intracellular Processing of Ferric Carboxymaltose

The interaction of FCM with macrophages begins with its uptake, a process that is notably different from other iron-carbohydrate complexes like iron sucrose (B13894) (IS).

Endocytic Uptake

FCM is internalized by macrophages predominantly through bulk endocytosis.[6] Unlike IS, which is rapidly internalized, FCM exhibits a delayed uptake, suggesting a potential bottleneck at the initial cell surface interaction or a requirement for a specific co-receptor.[6][7] The intact FCM complex is enclosed within intracellular vesicles, confirming endocytosis as the primary uptake mechanism.[7]

Intracellular Trafficking and Sequestration

Following internalization, FCM-containing vesicles are trafficked intracellularly. A key feature of FCM's mechanism is its prolonged sequestration in enlarged endosomes.[1][6] This phenomenon, termed the "Hamster Effect," involves the storage of the complex for an extended period before its eventual biodegradation within endolysosomes.[1][6] This delayed processing is a direct consequence of the stable physicochemical properties of the FCM complex.[1][6] This contrasts sharply with less stable complexes like iron sucrose, which are rapidly processed in endolysosomes.[1][6]

Macrophage Iron Metabolism and Release

The therapeutic value of FCM lies in its ability to serve as a source of bioavailable iron. This process is tightly regulated within the macrophage.

Biodegradation and Iron Release

Within the acidic environment of the endolysosome, the FCM complex undergoes biodegradation, leading to the mobilization of ferric iron (Fe³⁺).[6] This iron is then reduced to its ferrous form (Fe²⁺) and transported into the cytoplasm, where it joins the labile iron pool (LIP).[6] The slow biodegradation of FCM results in a more gradual and sustained release of iron compared to other intravenous iron formulations.[1][6]

Iron Storage and Export

Once in the LIP, the iron has two primary fates:

-

Storage: Iron is incorporated into the protein ferritin for safe intracellular storage as Fe³⁺.[6] Treatment of macrophages with FCM leads to a time-dependent increase in ferritin production, which becomes apparent approximately 24 hours post-exposure.[6]

-

Export: Iron is exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[3][8] The exported Fe²⁺ is re-oxidized and binds to transferrin, the body's primary iron transport protein, for delivery to sites of erythropoiesis, such as the bone marrow.[5][6]

This controlled release mechanism explains FCM's favorable pharmacokinetic profile, allowing for the administration of larger single doses.[6]

Effects on Macrophage Phenotype and Function

The influx and processing of iron from FCM can modulate macrophage function, including polarization and inflammatory status.

Macrophage Polarization

Iron is a known modulator of macrophage polarization.[9][10] Exposure to FCM can trigger a pro-inflammatory phenotypic switch in macrophages, pushing them towards an M1-like state.[11][12] This is characterized by the increased expression of M1 markers such as MHCII and CD86, and the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11] Concurrently, a reduction in M2 markers like CD206 and Arg-1 is observed.[11] This effect is believed to be mediated, at least in part, by the generation of reactive oxygen species (ROS) resulting from the increased intracellular iron.[11][12] However, it is noteworthy that more stable complexes like FCM trigger this loss of M2 polarization to a lesser extent than less stable complexes such as iron sucrose.[2][13]

Inflammatory Response

Consistent with the shift towards an M1 phenotype, FCM administration can induce a transient, low-grade inflammatory response.[11] This is evidenced by an increase in circulating inflammatory cytokines in both animal models and anemic patients following FCM treatment.[11][12] This inflammatory activation of macrophages is a direct consequence of iron processing and contributes to the overall systemic response to intravenous iron therapy.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on primary human macrophages.

Table 1: Comparative Iron Uptake and Processing Dynamics (FCM vs. Iron Sucrose)

| Parameter | Ferric Carboxymaltose (FCM) | Iron Sucrose (IS) | Reference |

|---|---|---|---|

| Uptake Rate | Delayed; minimal internalization within first 24h | Rapid internalization | [6][7] |

| Intracellular Fate | Prolonged sequestration in enlarged endosomes | Rapid processing in endolysosomes | [1][6] |

| Fe²⁺ Availability | Slower, sustained release | Faster, transient release | [6] |

| Ferritin Production | Begins at ~24 hours | Begins within 6 hours | [6] |

| Ferritin Release | Begins at ~38 hours | Begins within 6 hours |[6] |

Table 2: Effect of FCM on Macrophage Markers and Cytokine Expression

| Marker/Cytokine | Direction of Change | Method of Detection | Model System | Reference |

|---|---|---|---|---|

| MHCII | Increase | Flow Cytometry | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| CD86 | Increase | Flow Cytometry | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| iNOS | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| TNF-α | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| IL-6 | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| IL-1β | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| CD206 | Decrease | Flow Cytometry | Bone Marrow-Derived Macrophages (BMDMs) | [11] |

| Arg-1 | Decrease | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) |[11] |

Key Experimental Protocols

This section provides an overview of methodologies used to investigate the mechanism of FCM in macrophages.

Macrophage Culture and Treatment

-

Cell Source: Primary human monocytes are isolated from buffy coats of healthy donors.

-

Differentiation: Monocytes are differentiated into macrophages over 7 days using Macrophage Colony-Stimulating Factor (M-CSF).

-

Polarization (M2a): Macrophages are polarized towards an M2a phenotype using IL-4 and IL-13 for 48 hours prior to experiments, as these are a key cell type for iron metabolism.[6]

-

Iron Treatment: Differentiated and polarized macrophages are treated with FCM at a specified concentration (e.g., 1800 µM of total iron) for various time points (e.g., 45 min to 48 hours) in cell culture media.[6]

Quantification of Cellular Iron Content

-

Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

Protocol Outline:

-

After treatment with FCM, cells are washed three times with PBS to remove extracellular iron.

-

Cells are lysed using a suitable lysis buffer.

-

The cell lysate is processed for elemental analysis.

-

Total iron content is measured by ICP-OES and typically normalized to cell number or total protein content.[6]

-

Visualization of Intracellular Iron

-

Method: Bright-Field Transmission Electron Microscopy (BF-TEM).

-

Protocol Outline:

-

Macrophages are cultured on coverslips and treated with FCM for desired time points.

-

Cells are fixed (e.g., with glutaraldehyde), post-fixed, dehydrated, and embedded in resin.

-

Ultrathin sections (e.g., 50-70 nm) are prepared.

-

Sections are imaged using a transmission electron microscope to visualize the subcellular localization of the iron complexes within vesicles.[6][7]

-

Analysis of Protein Expression (Ferritin)

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline:

-

Cell culture supernatants and cell lysates are collected at various time points after FCM treatment.

-

A commercial ELISA kit specific for human ferritin is used.

-

Samples and standards are added to the antibody-coated plate and incubated.

-

Following washing steps, a detection antibody and substrate are added.

-

The absorbance is read on a plate reader, and ferritin concentration is calculated based on the standard curve.[6]

-

Conclusion

The mechanism of action of ferric carboxymaltose in macrophages is a tightly controlled, multi-step process defined by its physicochemical stability. Its slow endocytic uptake, prolonged sequestration within endosomes, and subsequent sustained release of iron distinguish it from less stable intravenous iron complexes. This "Hamster Effect" allows for efficient iron delivery to storage and transport proteins while mitigating the risks of rapid iron release.[1][6] The processing of iron from FCM influences macrophage function, promoting a transient pro-inflammatory M1-like phenotype. A thorough understanding of these intricate cellular and molecular pathways is paramount for the rational design of future iron nanomedicines and for optimizing their clinical application in treating iron deficiency anemia.

References

- 1. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of ferric carboxymaltose in the treatment of iron deficiency anemia in patients with gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Macrophages and Iron: A Special Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intravenous Iron Promotes Low-Grade Inflammation in Anemic Patients By Triggering Macrophage Activation | Scilit [scilit.com]

- 13. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

The Cellular Odyssey of Ferric Carboxymaltose: An In-depth Technical Guide to its Uptake Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric carboxymaltose (FCM) is a parenteral iron preparation widely utilized for the treatment of iron deficiency anemia. Its unique structure, a ferric hydroxide (B78521) core stabilized by a carbohydrate shell, allows for the administration of high doses of iron with a favorable safety profile. Understanding the cellular mechanisms governing its uptake and subsequent iron release is paramount for optimizing therapeutic strategies and developing next-generation iron therapies. This technical guide provides a comprehensive overview of the cellular uptake pathways of ferric carboxymaltose, detailing the receptors, endocytic mechanisms, and intracellular trafficking routes involved.

Cellular Uptake of Ferric Carboxymaltose: A Macrophage-Centric Process

The primary destination for intravenously administered FCM is the reticuloendothelial system (RES), with macrophages, particularly in the liver (Kupffer cells) and spleen, playing a central role in its clearance and processing.[1][2][3] Studies have consistently shown that the uptake of FCM by macrophages is a slower and more controlled process compared to other intravenous iron formulations like iron sucrose (B13894) (IS).[4][5][6][7] This delayed internalization is attributed to the stable nature of the FCM complex.[4][6]

The Role of the Carboxymaltose Shell and Receptor-Mediated Endocytosis

The initial interaction between FCM and the macrophage surface is a critical determinant of its uptake. The carboxymaltose shell is not merely a passive stabilizer but actively participates in the uptake process. Competition assays have demonstrated that pre-treatment of macrophages with free carboxymaltose can partially inhibit the uptake of FCM, suggesting a receptor-mediated mechanism involving a carbohydrate-binding site.[6][8]

While specific high-affinity receptors for FCM have not been definitively identified, evidence strongly points towards the involvement of scavenger receptors . These receptors are known to recognize a wide range of ligands, including modified lipoproteins and various nanoparticles. Although direct binding studies for FCM with specific scavenger receptors are limited, the general understanding of iron-carbohydrate nanoparticle uptake implicates this receptor class.[4]

Endocytic Pathways: The Gateway into the Cell

The internalization of FCM is an active process predominantly mediated by endocytosis.[6][8] Pharmacological inhibition of endocytosis significantly reduces FCM uptake by macrophages.[6] The primary endocytic pathway implicated is bulk endocytosis , a process capable of internalizing large amounts of extracellular fluid and its contents.[8]

The proposed sequence of events for FCM uptake is as follows:

-

Binding: FCM particles interact with scavenger receptors or other carbohydrate-binding receptors on the macrophage surface.

-

Internalization: This binding triggers receptor-mediated endocytosis, leading to the engulfment of the FCM particles into intracellular vesicles called endosomes.

Intracellular Trafficking and Iron Release: A Sustained Delivery System

Once internalized, FCM embarks on a journey through the endo-lysosomal pathway, which ultimately leads to the liberation of iron from its carbohydrate shell. A key characteristic of FCM is its prolonged residence within endosomes before significant biodegradation occurs.[5][6][9] This "endosomal sequestration" is a major contributor to the slow and sustained release of iron, a feature that distinguishes FCM from less stable iron complexes.[5][6]

The intracellular fate of FCM can be summarized in the following steps:

-

Endosomal Sequestration: Following endocytosis, FCM-containing endosomes mature. However, the degradation process is notably slower compared to other iron formulations.[5][6]

-

Lysosomal Fusion and Degradation: Eventually, the endosomes fuse with lysosomes, forming endolysosomes. The acidic environment and enzymatic content of the lysosomes facilitate the breakdown of the carboxymaltose shell.

-

Iron Release: The degradation of the carbohydrate shell releases the ferric iron (Fe³⁺) into the lumen of the endolysosome.

-

Reduction and Transport: The ferric iron is then likely reduced to ferrous iron (Fe²⁺) and transported out of the endolysosome into the cytoplasm.

-

Storage and Export: In the cytoplasm, the released iron joins the labile iron pool. From here, it can be stored in the iron-storage protein ferritin or exported out of the cell via the iron exporter ferroportin to bind to transferrin for transport to sites of erythropoiesis, such as the bone marrow.[1][6][10]

Uptake in Non-Macrophage Cell Types

While macrophages are the primary players, other cell types can also take up iron from FCM, albeit through potentially different mechanisms.

-

Hepatocytes: Studies on hepatocyte cell lines have shown some uptake of FCM, though to a lesser extent than macrophages. The involvement of scavenger receptors in this process is also plausible.

-

Cardiomyocytes: Recent research has indicated that cardiomyocytes can directly take up iron from FCM. This uptake appears to be mediated by non-transferrin-bound iron (NTBI) transporters , including L-type and T-type calcium channels and divalent metal transporter 1 (DMT1). This direct uptake pathway may have implications for cardiac iron homeostasis.

Quantitative Data on Ferric Carboxymaltose Uptake

The following table summarizes key quantitative data related to the cellular uptake of ferric carboxymaltose from various studies. It is important to note that experimental conditions, such as cell type, FCM concentration, and incubation time, can significantly influence these values.

| Parameter | Cell Type | Value/Observation | Reference |

| Uptake Kinetics | Primary Human Macrophages | Internalization begins to significantly increase after 24 hours of exposure. Slower uptake compared to iron sucrose. | [6][7] |

| Endocytosis Inhibition | Primary Human Macrophages | Uptake is significantly reduced by endocytosis inhibitors. | [6][8] |

| Carboxymaltose Competition | Primary Human Macrophages | Pre-treatment with carboxymaltose partially blocks FCM uptake. | [6][8] |

| Intracellular Iron Release | Primary Human Macrophages | Slower and more sustained iron release compared to iron sucrose. | [5][6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular uptake of ferric carboxymaltose.

Quantification of Cellular Iron Content by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for quantifying the total iron content within cells.

Protocol Overview:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with ferric carboxymaltose at various concentrations and for different time points.

-

Cell Harvesting and Washing: After treatment, aspirate the media and wash the cells extensively with phosphate-buffered saline (PBS) to remove any non-internalized FCM.

-

Cell Lysis and Digestion: Lyse the cells using a suitable lysis buffer. Digest the cell lysates with a strong acid (e.g., nitric acid) at an elevated temperature to break down all organic matter and release the iron.

-

ICP-MS Analysis: Analyze the acid-digested samples using an ICP-MS instrument to determine the iron concentration.

-

Data Normalization: Normalize the iron content to the total protein concentration or cell number to allow for comparison between different experimental conditions.

Endocytosis Inhibition Assay

This assay is used to determine the role of endocytosis in the uptake of FCM.

Protocol Overview:

-

Cell Culture: Plate cells in appropriate culture vessels.

-

Pre-treatment with Inhibitors: Pre-incubate the cells with known inhibitors of endocytosis (e.g., cytochalasin D for macropinocytosis, chlorpromazine (B137089) for clathrin-mediated endocytosis) for a specific duration.

-

FCM Treatment: Add ferric carboxymaltose to the culture media in the presence of the inhibitors and incubate for the desired time.

-

Quantification of Iron Uptake: Harvest the cells, wash them thoroughly, and quantify the intracellular iron content using ICP-MS as described above. A significant reduction in iron uptake in the presence of inhibitors indicates the involvement of endocytosis.

Intracellular Trafficking Visualization

Fluorescently labeling FCM or using iron-sensitive fluorescent probes can allow for the visualization of its intracellular journey.

Protocol Overview:

-

Labeling (Optional): Covalently attach a fluorescent dye to the carboxymaltose shell of FCM.

-

Cell Culture and Treatment: Incubate cells with the labeled FCM.

-

Co-localization Studies: Use fluorescently tagged antibodies or proteins that specifically mark different subcellular compartments (e.g., early endosomes, late endosomes, lysosomes).

-

Confocal Microscopy: Use a confocal microscope to acquire images and assess the co-localization of the fluorescently labeled FCM with the different organelle markers over time. This provides insights into the trafficking pathway.

-

Iron-sensitive Probes: Alternatively, use fluorescent probes that are quenched or activated by the presence of intracellular iron to monitor the release of iron from the complex.

Visualizing the Pathways: Diagrams

The following diagrams, generated using the DOT language, illustrate the key cellular uptake and trafficking pathways of ferric carboxymaltose.

Caption: Cellular uptake and intracellular trafficking of Ferric Carboxymaltose in macrophages.

Caption: Experimental workflow for quantifying cellular iron uptake using ICP-MS.

Conclusion

The cellular uptake of ferric carboxymaltose is a complex and highly regulated process, primarily orchestrated by macrophages of the reticuloendothelial system. The unique stability of the FCM complex leads to a slower, scavenger receptor-mediated endocytic uptake and prolonged endosomal sequestration, resulting in a sustained release of iron. This controlled delivery mechanism is a key factor contributing to its therapeutic efficacy and safety profile. Further research into the specific scavenger receptors and signaling pathways involved will undoubtedly pave the way for the development of even more sophisticated and targeted intravenous iron therapies.

References

- 1. Scavenger Receptor Mediated Endocytosis of Silver Nanoparticles into J774A.1 Macrophages is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of individual intravenous iron preparations on the differentiation of monocytes towards macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nano-scale characterization of iron-carbohydrate complexes by cryogenic scanning transmission electron microscopy: Building the bridge to biorelevant characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron sucrose and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Injectafer® (Ferric Carboxymaltose) and Its In Vitro Effect on Hepcidin Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available research. Direct in vitro quantitative data on the effects of ferric carboxymaltose (FCM) on hepcidin (B1576463) expression is limited in peer-reviewed literature. The experimental protocols provided are illustrative examples based on established methodologies in the field.

Executive Summary

Injectafer® (ferric carboxymaltose, FCM) is an intravenous iron replacement therapy. Its mechanism of action involves the delivery of iron to iron-deficient stores, a process intricately linked with the systemic regulation of iron homeostasis. A key regulator of this process is the peptide hormone hepcidin, primarily produced by hepatocytes. Hepcidin controls plasma iron concentrations by inducing the degradation of the iron exporter ferroportin. This guide explores the in vitro methodologies used to investigate the effect of this compound® on hepcidin regulation, the known signaling pathways involved, and presents a framework for conducting such studies. While direct quantitative data for FCM is scarce, this guide provides a comprehensive overview based on studies of other iron compounds and the established principles of iron metabolism.

Quantitative Data Summary

Direct quantitative data on the in vitro effect of ferric carboxymaltose on hepcidin expression is not extensively reported in publicly available literature. However, studies on other iron compounds in hepatocyte cell lines like HepG2 provide a basis for expected outcomes. Interestingly, the cellular response to iron can be complex. While it is generally expected that increased iron availability would upregulate hepcidin as a negative feedback mechanism, some in vitro evidence suggests a contrary effect at high iron concentrations.

One study observed that in HepG2 cells, low doses of iron (up to 3 µM) increased hepcidin expression, but high doses (65 µM) led to a down-regulation of hepcidin.[1] This highlights the importance of dose-response studies in elucidating the precise effects of any iron compound.

Table 1: Illustrative Quantitative Data on Iron-Mediated Hepcidin Regulation in HepG2 Cells

| Treatment | Concentration | Time Point | Change in Hepcidin mRNA Expression (Fold Change vs. Control) | Change in Secreted Hepcidin Protein (ng/mL) |

| Ferric Ammonium Citrate | 50 µM | 24 hours | Data not consistently reported for FCM | Data not consistently reported for FCM |

| IL-6 (Positive Control) | 10 ng/mL | 24 hours | Significant Upregulation | Significant Increase |

| Deferoxamine (Iron Chelator) | 100 µM | 24 hours | Downregulation | Decrease |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effect of ferric carboxymaltose on hepcidin regulation. The human hepatoma cell line HepG2 is a commonly used and appropriate model for these studies.

Cell Culture and Treatment

-

Cell Line: HepG2 cells (ATCC® HB-8065™).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere and grow for 24 hours.

-

Treatment:

-

Prepare a stock solution of Ferric Carboxymaltose (this compound®) in sterile, nuclease-free water.

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat the cells with varying concentrations of FCM (e.g., 10, 50, 100 µM) for a specified time course (e.g., 6, 12, 24 hours).

-

Include a vehicle control (sterile water) and a positive control for hepcidin induction, such as Interleukin-6 (IL-6) at 10 ng/mL.

-

Quantitative Real-Time PCR (qPCR) for Hepcidin mRNA Expression

-

RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR:

-

Perform qPCR using a SYBR Green-based or TaqMan probe-based assay on a real-time PCR system.

-

Use primers specific for the human hepcidin gene (HAMP) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Forward Primer (HAMP): 5'-CCTGACCAGTGGCTCTGTTT-3'

-

Reverse Primer (HAMP): 5'-CACATCCCACACTTTGATCG-3'

-

The cycling conditions should be optimized but typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Hepcidin

-

Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Sample Preparation: Centrifuge the supernatant to remove any cellular debris.

-

ELISA:

-

Use a commercially available human hepcidin ELISA kit.

-

Follow the manufacturer's instructions for the assay protocol, which typically involves adding standards and samples to a microplate pre-coated with an anti-hepcidin antibody, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and determine the concentration of hepcidin in the samples.

Signaling Pathways in Hepcidin Regulation

The regulation of hepcidin expression is primarily controlled by two major signaling pathways in hepatocytes: the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammatory cytokines.

The BMP/SMAD Pathway (Iron Sensing)

This pathway is the principal regulator of hepcidin in response to changes in systemic iron levels.

References

The Impact of Ferric Carboxymaltose on Oxidative Stress Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intravenous (IV) iron preparations are essential for treating iron deficiency anemia, particularly when oral supplementation is ineffective or not tolerated. Ferric carboxymaltose (FCM) is a next-generation, stable, dextran-free IV iron complex that allows for the administration of high single doses. A critical aspect of its safety profile is its interaction with the body's redox systems. This technical guide provides an in-depth analysis of the impact of ferric carboxymaltose on oxidative and nitrosative stress markers. It consolidates data from non-clinical and clinical studies, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals. The evidence indicates that while a transient increase in some oxidative stress markers can occur shortly after infusion, FCM generally demonstrates a favorable safety profile with a lower propensity to induce significant oxidative stress compared to less stable IV iron formulations.[1][2][3][4] In certain clinical contexts, such as heart failure with preserved ejection fraction, FCM treatment has even been associated with a reduction in oxidative stress markers over time.[5][6]

Introduction to Intravenous Iron and Oxidative Stress

All intravenous iron compounds consist of an iron-oxyhydroxide core stabilized by a carbohydrate shell.[3] Their primary function is to replenish iron stores and support erythropoiesis. However, the administration of IV iron carries a potential risk of inducing oxidative stress. This occurs when the iron complex releases "labile" or non-transferrin-bound iron (NTBI) into the circulation.[4][7][8] This redox-active iron can catalyze the Fenton and Haber-Weiss reactions, leading to the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical. ROS can subsequently damage cellular macromolecules, including lipids (lipid peroxidation) and proteins (protein carbonylation), leading to cellular dysfunction.[9]

The stability of the iron-carbohydrate complex is a key determinant of its potential to induce oxidative stress.[3] More stable complexes, like ferric carboxymaltose, are designed for a controlled release of iron, primarily to the reticuloendothelial system (RES), thereby minimizing the release of NTBI and the subsequent risk of oxidative stress.[1][10] This guide examines the evidence surrounding FCM's effects on key biomarkers of oxidative stress.

Quantitative Data on Oxidative Stress Markers

The following tables summarize quantitative findings from various studies investigating the effects of Ferric Carboxymaltose (FCM) on markers of oxidative and nitrosative stress.

Table 2.1: Lipid Peroxidation and Protein Oxidation Markers

| Study Population/Model | Treatment Groups & Dose | Marker | Tissue/Fluid | Time Point | Key Findings | Reference |

| Non-anemic Rats | FCM, Iron Sucrose (B13894) (IS), Ferumoxytol (FMX), Low Molecular Weight Iron Dextran (B179266) (LMWID) @ 40 mg iron/kg | Malondialdehyde (MDA) | Liver, Kidneys | Day 29 | MDA levels were significantly lower in FCM and IS groups compared to FMX and LMWID groups. | [2][3] |

| Patients with Heart Failure (HFpEF) | FCM (500 mg x 2 doses) vs. Placebo | Malondialdehyde (MDA) | Serum | 8 weeks | MDA levels were significantly reduced in the FCM group compared to placebo. | [5] |

| Non-dialysis CKD Patients | FCM (1000 mg single dose) | Advanced Oxidation Protein Products (AOPP) | Serum | 30 min, 6 hrs, 24 hrs | AOPP levels increased during the first 6 hours post-infusion, decreasing after 24 hours but not returning to baseline. | [11] |

| Non-dialysis CKD Patients | FCM (1000 mg single dose) | Protein Carbonyl Groups | Plasma | 12 weeks | Levels of oxidative stress markers, including protein carbonyls, increased after iron treatment. | [12] |

| Non-anemic Rats | FCM, IS, FMX, LMWID, Iron Isomaltoside 1000 (IIM) @ 40 mg iron/kg | Nitrotyrosine | Lung | 5 weeks | FCM and IS did not cause significant changes in nitrotyrosine levels compared to controls; levels were significantly increased in LMWID, FMX, and IIM groups. | [4] |

| Non-anemic Rats | FCM, IS, FMX, LMWID, IIM @ 40 mg iron/kg | Nitrotyrosine | Liver, Heart, Kidneys | 5 weeks | FCM and IS did not result in detectable levels of nitrotyrosine; levels were significantly increased in organs of animals treated with dextran-based irons. | [13] |

Table 2.2: Antioxidant Enzyme Activity and Capacity Markers

| Study Population/Model | Treatment Groups & Dose | Marker | Tissue/Fluid | Time Point | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Non-anemic Rats | FCM, IS, FMX, LMWID @ 40 mg iron/kg | Catalase, Cu,Zn-SOD, GPx, GSH:GSSG Ratio | Liver, Kidneys | Day 29 | Antioxidant enzyme activities were significantly lower and the GSH:GSSG ratio was higher in the FCM and IS groups compared to the FMX and LMWID groups, indicating less oxidative stress. |[2][3] | | Non-dialysis CKD Patients | FCM (1000 mg single dose) | Total Antioxidant Capacity of Serum (TACS) | Serum | 30 min, 6 hrs, 24 hrs | TACS was not influenced at any time point after FCM infusion compared to saline control. |[11] | | Women with Iron Deficiency Anemia | FCM (500 mg) | Total Antioxidant Status (TAS) | Serum | 1 hour, 30 days | TAS was significantly lower at 1 hour post-infusion but significantly higher than baseline at 30 days. |[14][15] | | Women with Iron Deficiency Anemia | FCM (500 mg) | Total Oxidant Status (TOS) | Serum | 1 hour, 30 days | TOS was significantly higher at 1 hour post-infusion but significantly lower than baseline at 30 days. |[14][15] | | Patients with Iron Deficiency Anemia | FCM (1000 mg or 1500 mg) vs. IS (1000 mg) | Total Antioxidant Status (TAS) & Total Oxidant Status (TOS) | Serum | 1 hour, 1 month | At 1 hour, both TAS and TOS were significantly higher in the IS group than in both FCM groups. No significant difference was observed at 1 month. |[16] | | Non-dialysis CKD Patients | FCM (1000 mg single dose) | Erythrocyte Glutathione Peroxidase (eGPx) | Erythrocytes | Baseline | Lower baseline eGPx activity was associated with non-response to FCM therapy. |[12] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key cited studies.

Non-Clinical Rat Model for Comparative IV Iron Assessment

-

Objective: To compare the effects of different IV iron preparations on oxidative stress and tissue damage in a non-anemic rat model.[2][3][4]

-

Animal Model: Healthy, non-anemic male Wistar rats.

-

Treatment Protocol:

-

Animals are divided into groups receiving weekly intravenous injections for four to five weeks.

-

Treatment groups typically include: Ferric Carboxymaltose, Iron Sucrose, Ferumoxytol, Low Molecular Weight Iron Dextran, and a saline solution control.

-

A standard dose of 40 mg iron/kg body weight is administered for each iron preparation.

-

-

Sample Collection and Analysis:

-

24 hours after the final dose, animals are sacrificed.

-

Blood is collected for serum iron, transferrin saturation (TSAT), and liver enzyme analysis.

-

Tissues (liver, kidneys, heart, lung) are harvested and homogenized.

-

-

Oxidative Stress Marker Assays:

-

Lipid Peroxidation (MDA): Measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay on tissue homogenates. The assay is based on the reaction of MDA with thiobarbituric acid, which forms a pink chromogen measured spectrophotometrically.

-

Antioxidant Enzymes:

-

Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx): Activities are measured in tissue homogenates using specific spectrophotometric assay kits that track the consumption of a substrate or the formation of a product.

-

Reduced to Oxidized Glutathione Ratio (GSH:GSSG): Measured to assess the cellular redox state, typically using HPLC or enzymatic recycling assays.

-

-

Nitrosative Stress (Nitrotyrosine): Quantified in tissue homogenates by Western blotting and assessed in tissue sections by immunohistochemistry.[13]

-

Clinical Study in Patients with Heart Failure (HFpEF)

-

Objective: To investigate the effect of FCM supplementation on oxidative stress and endothelial function in patients with HFpEF and iron deficiency.[5]

-

Study Design: Multicentric, double-blind, randomized, placebo-controlled trial.

-

Patient Population: 64 subjects with diagnosed HFpEF and iron deficiency (serum ferritin <100 µg/L, or 100-299 µg/L with TSAT <20%).

-

Treatment Protocol:

-

Patients were randomized to receive either a placebo (100 mL saline) or Ferric Carboxymaltose.

-

The FCM group received 500 mg iron (diluted in 100 mL saline) via IV infusion at baseline and again after 4 weeks.

-

-

Sample Collection and Analysis:

-

Blood samples were collected at baseline and at 8 weeks after the initial treatment.

-

-

Oxidative Stress Marker Assay:

-

Malondialdehyde (MDA): Serum MDA levels were determined to assess systemic lipid peroxidation. The specific assay method involves the reaction of MDA with a chromogenic reagent, followed by spectrophotometric measurement.

-

Clinical Study in Women with Iron Deficiency Anemia

-

Objective: To evaluate the short-term and long-term effects of a single FCM infusion on oxidative stress biomarkers.[14][15]

-

Study Design: Cross-sectional analysis.

-

Patient Population: 40 women with iron deficiency anemia.

-

Treatment Protocol:

-

Patients received a single intravenous treatment of ferric carboxymaltose (500 mg).

-

-

Sample Collection and Analysis:

-

Blood samples were collected before treatment (baseline), at 1 hour post-infusion, and at 30 days post-infusion.

-

-

Oxidative Stress Marker Assays:

-

Total Oxidant Status (TOS) and Total Antioxidant Status (TAS): Measured in serum using commercially available colorimetric assay kits to provide a global assessment of the oxidant-antioxidant balance.

-

Other markers: Catalase activity, nitrate, nitrite, nitric oxide, and total thiol levels were also assessed.

-

Visualizing Mechanisms and Workflows

Proposed Mechanism of IV Iron-Induced Oxidative Stress

The following diagram illustrates the general pathway by which intravenous iron preparations can lead to the generation of reactive oxygen species and subsequent oxidative damage. The stability of the complex is a critical factor, with more stable formulations like FCM resulting in less release of labile iron.

Caption: Proposed pathway of IV iron metabolism and oxidative stress.

General Experimental Workflow for Preclinical Assessment

This diagram outlines a typical workflow for assessing the impact of different intravenous iron formulations on oxidative stress markers in a non-clinical animal model.

Caption: General workflow for non-clinical IV iron studies.

Discussion and Conclusion

The compiled evidence from both non-clinical and clinical studies provides a nuanced understanding of ferric carboxymaltose's effect on oxidative stress.

In comparative non-clinical models, FCM consistently demonstrates a superior safety profile concerning oxidative stress when compared to dextran-based iron preparations (LMWID, ferumoxytol) and iron isomaltoside.[1][2][3][4] Markers of lipid peroxidation (MDA) and nitrosative stress (nitrotyrosine) are significantly lower, and the antioxidant defense systems (e.g., GSH:GSSG ratio, enzyme activities) are less perturbed in animals treated with FCM or iron sucrose.[2][3][13] This aligns with the concept that the high stability of the FCM complex minimizes the release of redox-active labile iron.[10]

Clinical studies in humans reveal a more complex picture that is dependent on the patient population and the timing of measurement. In patients with non-dialysis chronic kidney disease, a single high dose of FCM can lead to a transient increase in markers of protein oxidation within hours of infusion, though the total antioxidant capacity of the serum may remain unchanged.[11] Similarly, in women with iron deficiency anemia, an acute increase in total oxidant status and a decrease in total antioxidant status was observed one hour after infusion.[14][15] However, this effect appears to be temporary, as these markers not only returned to baseline but improved significantly by day 30, suggesting that correcting the underlying iron deficiency may ultimately bolster the body's antioxidant defenses.[14][15]

Furthermore, in a study of patients with heart failure with preserved ejection fraction, FCM treatment over eight weeks led to a significant reduction in serum MDA, correlating with improved cardiac and endothelial function.[5][6] This suggests that in chronic conditions where iron deficiency itself contributes to a pro-oxidative state[5], the therapeutic benefit of iron repletion with FCM can outweigh the transient pro-oxidant potential of the infusion.

References

- 1. The Induction of Oxidative/Nitrosative Stress, Inflammation, and Apoptosis by a Ferric Carboxymaltose Copy Compared to Iron Sucrose in a Non-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the extent of oxidative stress induced by intravenous ferumoxytol, ferric carboxymaltose, iron sucrose and iron dextran in a nonclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Ferric Carboxymaltose Supplementation in Patients with Heart Failure with Preserved Ejection Fraction: Role of Attenuated Oxidative Stress and Improved Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Iron Availability Influences Protein Carbonylation in Arabidopsis thaliana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]

- 11. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals - [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Comparison of different intravenous iron preparations in terms of total oxidant and total antioxidant status, single center data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ferric Carboxymaltose (Injectafer) in Stimulating Erythropoiesis: Insights from Animal Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Injectafer (ferric carboxymaltose) in erythropoiesis, drawing upon key findings from various animal models. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the preclinical evidence supporting the use of intravenous iron therapy in treating anemia. The guide summarizes quantitative data, outlines experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of the subject.

Executive Summary

Intravenous iron preparations, such as ferric carboxymaltose (FCM), are critical in the management of iron deficiency anemia (IDA). Animal models have been instrumental in elucidating the efficacy, safety, and mechanism of action of FCM in restoring erythropoiesis. Studies in murine and rat models of IDA, anemia of inflammation (AI), and malarial anemia consistently demonstrate that FCM effectively replenishes iron stores, increases hemoglobin and hematocrit levels, and promotes reticulocytosis.[1][2][3][4] The iron from FCM is efficiently delivered to the bone marrow, the primary site of red blood cell production, as well as to the liver and spleen for storage and recycling.[5][6][7] This guide synthesizes the key preclinical data, providing a robust foundation for further research and clinical application.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various animal studies investigating the effects of ferric carboxymaltose on hematological and iron-related parameters.

Table 2.1: Hematological Response to Ferric Carboxymaltose in a Murine Model of Iron Deficiency Anemia

| Parameter | Vehicle-Treated | FCM-Treated (20 mg/kg) | FDI-Treated (20 mg/kg) | P-value | Citation |

| Hematocrit (%) at Day 14 | 25 ± 1 | 47 ± 0.4 | 46 ± 0.3 | <0.05 | [3] |

| White Blood Cells (x10⁹/L) at Day 14 | 4 ± 1 | 8 ± 1 | 7 ± 1 | <0.05 | [3] |

FCM: Ferric Carboxymaltose; FDI: Ferric Derisomaltose. Data are presented as mean ± standard error.

Table 2.2: Effect of Ferric Carboxymaltose on Anemia of Inflammation in a Murine Model

| Parameter | Diet | Treatment | Hemoglobin (g/dL) - 24h post-treatment | Hemoglobin (g/dL) - 7d post-treatment | Citation |

| BA-challenged mice | Iron Deficient | Vehicle | 11.7 ± 0.9 | 10.9 ± 0.5 | [1] |

| BA-challenged mice | Iron Deficient | Intravenous Iron | 11 ± 0.9 | Recovery noted | [1] |

| Control mice | Iron Deficient | - | 13 ± 0.4 | 13 ± 0.4 | [1] |

BA: Brucella abortus. Data are presented as mean ± standard deviation.

Table 2.3: Tissue Iron Distribution in IDA Rats Following a Single Dose of Ferric Carboxymaltose (15 mg/kg)

| Tissue | Tissue-to-Plasma Partition Coefficient (KPt) | Citation |

| Liver | 21.7 | [5][6] |

| Spleen | 25.9 | [5][6] |

| Bone Marrow | 21.6 | [5][6] |

| Heart | 18 | [5][6] |

Experimental Protocols

This section details the methodologies employed in key animal studies to investigate the effects of ferric carboxymaltose.

Murine Model of Iron Deficiency Anemia

-

Animal Model: Female C57Bl/6J mice.

-

Induction of Anemia: Mice were fed an iron-deficient diet for 5 weeks. This was followed by intravenous bleeding (0.7% of body weight) for three consecutive days to induce microcytic hypochromic anemia.[3]

-

Treatment: On the last day of bleeding (Day 0), mice were randomized to receive either vehicle (saline), ferric carboxymaltose (20 mg/kg), or ferric derisomaltose (20 mg/kg) via retro-orbital injection. A second dose was administered on Day 7.[3]

-

Sample Collection and Analysis: Blood and urine were collected at baseline (Day 0) and at the terminal point (Day 14). Hematocrit, complete blood count (CBC), plasma phosphate (B84403) (Pi), and calcium (Ca²⁺) were analyzed. Spleen and heart were also collected for analysis.[3]

Murine Model of Anemia of Inflammation

-

Animal Model: Wild-type mice.

-

Induction of Anemia of Inflammation: Anemia of inflammation was induced by a single intraperitoneal injection of heat-killed Brucella abortus (BA).[1]

-

Dietary Conditions: Mice were maintained on either a regular diet (198 ppm iron) or an iron-deficient diet (5 ppm) for 4 weeks prior to and throughout the experiment.[1]

-

Treatment: A single intravenous dose of iron carboxymaltose (0.015 mg/g) or vehicle (saline) was administered 14 days after the BA injection.[1]

-

Sample Collection and Analysis: Blood and organs were collected 24 hours and 7 days after the intravenous iron treatment for analysis of hemoglobin levels and serum iron.[1]

Rat Model of Iron Deficiency Anemia for Tissue Distribution Studies

-

Animal Model: Rats.

-

Induction of Anemia: An iron deficiency anemia (IDA) model was established in rats.

-

Treatment: A single dose of ferric carboxymaltose (15 mg/kg) was administered.[5]

-

Sample Collection and Analysis: Tissue distribution of iron and dynamic changes of serum iron biomarkers were evaluated over time. Iron concentration in various tissues, including the liver, spleen, bone marrow, and heart, was measured to determine tissue-to-plasma partition coefficients.[5][6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the action of ferric carboxymaltose.

Caption: Proposed mechanism of action for ferric carboxymaltose in erythropoiesis.

Caption: Experimental workflow for the murine iron deficiency anemia model.

Caption: Logical flow of this compound's impact on iron homeostasis and erythropoiesis.

Discussion and Conclusion

The collective evidence from animal models provides a strong rationale for the clinical use of this compound in treating various forms of anemia. Ferric carboxymaltose has been shown to be a highly effective intravenous iron formulation that is efficiently taken up by the reticuloendothelial system and subsequently delivered to the bone marrow to support erythropoiesis.[7] The rapid correction of hematological parameters observed in these preclinical studies underscores its therapeutic potential.

The experimental models described, particularly the murine models of IDA and AI, offer robust platforms for further investigation into the nuances of iron metabolism and erythropoiesis. Future research could focus on the long-term effects of FCM on iron storage, potential interactions with erythropoietin signaling pathways at a molecular level, and its efficacy in other animal models of anemia-related pathologies.

References

- 1. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intravenous ferric carboxymaltose accelerates erythropoietic recovery from experimental malarial anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Prediction of Tissue Iron Dynamics in Iron Deficiency Anemia Following Intravenous Ferric Carboxymaltose Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ferric carboxymaltose: a review of its use in iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Injectafer® (Ferric Carboxymaltose) and its Influence on Inflammatory Cytokine Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Injectafer®, a formulation of ferric carboxymaltose, is a widely utilized intravenous iron replacement therapy. Its interaction with the immune system, particularly its influence on inflammatory cytokine expression, is a subject of ongoing research. This technical guide provides an in-depth analysis of the current understanding of how this compound® modulates inflammatory responses. The core of this interaction lies in the uptake and metabolism of the ferric carboxymaltose complex by macrophages of the reticuloendothelial system. This process can influence macrophage polarization, leading to a cascade of downstream effects on cytokine signaling. This guide synthesizes available data, details relevant experimental protocols, and visualizes key signaling pathways to provide a comprehensive resource for professionals in the field.

Introduction: The Interplay of Iron and Inflammation

Iron homeostasis and the immune system are intricately linked. Iron is an essential nutrient for both host and pathogen, and its availability is tightly regulated, particularly during inflammation. The hormone hepcidin (B1576463) plays a central role in this regulation, sequestering iron within cells to limit its availability to invading microbes. This process, however, can also lead to the anemia of inflammation (also known as anemia of chronic disease).

This compound®, by delivering a high dose of iron intravenously, directly interacts with this regulatory network. The ferric carboxymaltose complex is primarily taken up by macrophages, the key cells of the innate immune system. The subsequent processing of iron within these cells can lead to oxidative stress and modulate their activation state, thereby influencing the production of a wide array of inflammatory cytokines.

Data Presentation: Quantitative Effects on Cytokine Expression

The available quantitative data on the direct effects of ferric carboxymaltose on the expression of a broad panel of inflammatory cytokines is limited and varies across different experimental models and patient populations. The following tables summarize the key findings from preclinical and clinical studies.

Table 1: Preclinical Studies on Ferric Carboxymaltose and Inflammatory Cytokine Expression

| Model System | Cytokine | Observation | Reference |

| Murine model of anemia of inflammation (heat-killed Brucella abortus) | IL-6 | No significant enhancement of BA-induced IL-6 levels by ferric carboxymaltose.[1][2] | |

| TNF-α | No significant enhancement of BA-induced TNF-α levels by ferric carboxymaltose.[1][2] | ||

| IL-2, IL-4, IL-10, IL-17A, INF-γ | Below the limit of detection in the experimental setup.[1] | ||

| In vitro bone marrow-derived macrophages (BMDMs) | TNF-α, IL-6, IL-1β | Iron-carboxymaltose triggers a pro-inflammatory phenotype (M1), leading to increased expression of these cytokines. | [3] |

| IL-10 | Iron-carboxymaltose leads to reduced expression of this anti-inflammatory cytokine, consistent with an M1 phenotype. | [3] |

Table 2: Clinical Studies on Ferric Carboxymaltose and Inflammatory Cytokine Expression

| Patient Population | Cytokine | Observation | Reference |

| Patients with predialysis Chronic Kidney Disease (CKD) | IL-6 | No significant acute or sub-acute changes in IL-6 levels after a single high dose of ferric carboxymaltose.[4] | |

| C-Reactive Protein (CRP) | No significant acute or sub-acute changes in CRP levels.[4] |

Signaling Pathways

The influence of this compound® on cytokine expression is not direct but is mediated through complex signaling pathways involving iron metabolism, oxidative stress, and macrophage activation.

The Hepcidin-Ferroportin Axis and Inflammatory Signaling

The master regulator of systemic iron homeostasis is the peptide hormone hepcidin, which is primarily produced by the liver. Hepcidin functions by binding to the iron exporter protein ferroportin, leading to its internalization and degradation. This traps iron within cells, particularly macrophages, enterocytes, and hepatocytes.

Inflammatory cytokines, most notably Interleukin-6 (IL-6), are potent inducers of hepcidin expression. This creates a feedback loop where inflammation leads to iron sequestration, which can contribute to the anemia of inflammation. The administration of intravenous iron can also influence this axis.

Macrophage Polarization and Cytokine Expression

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes based on microenvironmental cues. The two major phenotypes are the classically activated (M1) and the alternatively activated (M2) macrophages.

-

M1 Macrophages: These are pro-inflammatory and are activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are characterized by the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Interleukin-1-beta (IL-1β).

-

M2 Macrophages: These are anti-inflammatory and are involved in tissue repair. They are activated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). M2 macrophages produce anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).

Intravenous iron, upon uptake by macrophages, can influence their polarization state. An iron-replete state within the macrophage can promote a pro-inflammatory M1 phenotype, leading to an increase in TNF-α and IL-6, while potentially suppressing the anti-inflammatory M2 phenotype and IL-10 production.

Experimental Protocols

The following are representative protocols for key experiments used to investigate the influence of ferric carboxymaltose on inflammatory cytokine expression.

In Vitro Macrophage Polarization and Cytokine Analysis

This protocol describes the differentiation of a human monocytic cell line (e.g., THP-1) into macrophages and their subsequent polarization into M1 or M2 phenotypes, followed by treatment with ferric carboxymaltose and measurement of cytokine production.

Materials:

-

THP-1 cell line

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

Sterile, clinical-grade ferric carboxymaltose (this compound®)

-

ELISA kits for human TNF-α, IL-6, IL-1β, and IL-10

Procedure:

-

Differentiation of THP-1 cells:

-

Seed THP-1 monocytes in a 6-well plate at a density of 1x10^6 cells/well.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the PMA-containing medium and wash the adherent macrophages with sterile PBS.

-

-

Macrophage Polarization and Treatment:

-

For M1 polarization, add fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

For M2 polarization, add fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

To test the effect of ferric carboxymaltose, add it at various concentrations to parallel wells of M0 (unpolarized), M1, and M2 macrophages.

-

Incubate for 24-48 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Perform ELISA for TNF-α, IL-6, IL-1β, and IL-10 according to the manufacturer's instructions.

-

Normalize cytokine concentrations to the total protein content of the cell lysates.

-

In Vivo Murine Model of Anemia of Inflammation

This protocol describes a murine model to study the effect of ferric carboxymaltose on inflammatory cytokine levels in the context of anemia of inflammation.

Materials:

-

C57BL/6 mice

-

Heat-killed Brucella abortus (BA)

-

Ferric carboxymaltose for injection

-

Sterile saline

-

Blood collection supplies

-

Mouse ELISA kits for TNF-α and IL-6

Procedure:

-

Induction of Anemia of Inflammation:

-

Inject mice intraperitoneally with a suspension of heat-killed Brucella abortus to induce an inflammatory response. Control mice receive a saline injection.

-

-

Treatment:

-

At a specified time point after BA injection (e.g., 4 hours), administer ferric carboxymaltose intravenously. Another control group receives a saline injection.

-

-

Sample Collection:

-

At various time points after treatment (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

-

Process the blood to obtain serum and store at -80°C until analysis.

-

-

Cytokine Measurement:

-

Perform ELISA for murine TNF-α and IL-6 on the serum samples according to the manufacturer's instructions.

-

Conclusion and Future Directions

The influence of this compound® on inflammatory cytokine expression is a nuanced process primarily mediated by its interaction with macrophages. While high doses of intravenous iron have the potential to induce oxidative stress and a pro-inflammatory M1 macrophage phenotype, studies on ferric carboxymaltose suggest it may have a more favorable profile compared to other intravenous iron formulations, with some evidence indicating a lack of a significant pro-inflammatory effect in certain contexts.[1][2][4]

However, the existing body of research has notable gaps. There is a need for more comprehensive clinical studies that measure a wider panel of both pro- and anti-inflammatory cytokines in diverse patient populations receiving this compound®. Furthermore, in vitro studies that delve deeper into the molecular mechanisms of how ferric carboxymaltose influences macrophage polarization and the subsequent signaling cascades will be crucial for a complete understanding. Such research will not only elucidate the immunological effects of this compound® but also potentially guide its use in patients with underlying inflammatory conditions.

References

- 1. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation | PLOS One [journals.plos.org]

- 2. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Acute and sub-acute effect of ferric carboxymaltose on inflammation and adhesion molecules in patients with predialysis chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferric Carboxymaltose in Iron-Deficiency Anemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of ferric carboxymaltose (FCM) in preclinical research models of iron-deficiency anemia (IDA). It covers the mechanism of action, experimental protocols for inducing IDA, and the effects of FCM treatment, with a focus on quantitative data and detailed methodologies.

Introduction to Ferric Carboxymaltose

Ferric carboxymaltose is an intravenous iron replacement product designed to treat iron deficiency anemia.[1] It is a colloidal iron (III) hydroxide (B78521) complex stabilized by a carbohydrate shell, which allows for the controlled release of iron into the bloodstream.[2][3] This direct delivery bypasses gastrointestinal absorption, making it a valuable tool for patients who are intolerant or unresponsive to oral iron supplements.[3][4] The slow release of iron from the complex minimizes the risk of iron overload and associated toxicities.[2][3]

Mechanism of Action

Upon intravenous administration, the ferric carboxymaltose complex is taken up by the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[2] The iron is gradually released from the carbohydrate shell.[2] In the bloodstream, the released iron binds to transferrin, the body's main iron transport protein.[2][5] Transferrin then delivers the iron to the bone marrow for incorporation into hemoglobin within red blood cells and to other tissues for storage in ferritin.[2][5]

Signaling Pathway of Iron Metabolism and FCM Intervention

The following diagram illustrates the key pathways of iron metabolism and how ferric carboxymaltose intervenes to correct iron deficiency.

Caption: Iron metabolism and FCM intervention pathway.

Preclinical Research Models of Iron-Deficiency Anemia

Rodent models are commonly used to study the efficacy and safety of iron therapies. The induction of IDA in these models is a critical first step for research.

Experimental Protocols for Inducing Iron-Deficiency Anemia

Method 1: Iron-Deficient Diet

This is the most common and straightforward method for inducing IDA in rodents.

-

Animals: Wistar rats or C57BL/6 mice are frequently used.[6][7]

-

Housing: Animals are housed in a controlled environment with access to deionized water to prevent iron contamination.[6]

-

Diet: A specially formulated diet with low iron content (e.g., 2.83 mg/kg) is provided for a period of 3 to 8 weeks.[6][8][9]

-

Monitoring: Body weight and hemoglobin levels are monitored regularly (e.g., weekly) to assess the development of anemia.[6][8] Anemia is typically confirmed when hemoglobin levels drop significantly (e.g., below 10 g/dL).[9]

Method 2: Iron-Deficient Diet Combined with Phlebotomy

To accelerate the onset and severity of anemia, a low-iron diet can be combined with controlled bloodletting.

-

Animals and Diet: As described in Method 1.

-

Phlebotomy: After an initial period on the iron-deficient diet, a small amount of blood is drawn from the tail vein or retro-orbital sinus.[6][7] For example, in mice, 0.7% of body weight can be drawn for 3 consecutive days.[7]

-

Monitoring: Close monitoring of hematological parameters is crucial to prevent excessive distress and mortality.

Method 3: Inflammation-Induced Anemia (Anemia of Chronic Disease)

This model is relevant for studying IDA in the context of chronic inflammatory conditions.

-

Animals: Typically C57BL/6 mice.[10]

-

Induction of Inflammation: Inflammation can be induced by intraperitoneal injection of agents like heat-killed Brucella abortus or zymosan.[10][11]

-

Anemia Development: The inflammatory state leads to increased hepcidin levels, which in turn causes iron sequestration and functional iron deficiency.

-

Monitoring: Hemoglobin levels and inflammatory markers (e.g., cytokines) are measured.[11]

Experimental Workflow for IDA Induction and FCM Treatment

Caption: General experimental workflow for IDA models.

Efficacy of Ferric Carboxymaltose in Preclinical Models

Studies in rodent models of IDA have demonstrated the efficacy of FCM in restoring iron homeostasis and correcting anemia.

Hematological and Iron Parameter Responses to FCM

The following tables summarize quantitative data from representative studies on the effects of FCM in animal models of IDA.

Table 1: Hematological Parameters in a Mouse Model of IDA Treated with FCM [7]

| Parameter | Vehicle | FCM |

| Hematocrit (%) | 25 ± 1 | 47 ± 0.4 |

| White Blood Cells (x10⁹/L) | 4 ± 1 | 8 ± 1 |

| Thrombocytes (x10⁹/L) | 1405 ± 55 | 583 ± 41 |

Data are presented as mean ± SEM. Measurements were taken 14 days post-treatment.

Table 2: Organ Weights in a Mouse Model of IDA Treated with FCM [7]

| Parameter | Vehicle | FCM |

| Spleen Weight (mg) | 263 ± 40 | 88 ± 3 |

| Heart Weight (% of body weight) | 0.48 ± 0.01 | 0.43 ± 0.01 |

Data are presented as mean ± SEM. Measurements were taken 14 days post-treatment.

Table 3: Hemoglobin Levels in a Mouse Model of Anemia of Inflammation Treated with FCM [11]

| Treatment Group | Hemoglobin (g/dL) - 24h post-treatment |

| Control | 15.6 ± 0.7 |

| BA + Vehicle | 11.9 ± 0.5 |

| BA + FCM | 14.1 ± 0.8 |

Data are presented as mean ± SEM. BA = Brucella abortus.

Safety and Other Considerations

While generally well-tolerated, a notable side effect associated with FCM in both clinical and preclinical settings is transient hypophosphatemia.[4][7][12] This is thought to be mediated by an increase in fibroblast growth factor 23 (FGF23).[13] Researchers should consider monitoring serum phosphate (B84403) levels in their experimental designs.[12]

Conclusion

Ferric carboxymaltose has proven to be an effective intravenous iron therapy in various preclinical models of iron-deficiency anemia, including those induced by diet and inflammation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies evaluating the efficacy and mechanisms of FCM and other novel iron therapies. The use of standardized models and comprehensive endpoint analysis will continue to be crucial in advancing our understanding of iron metabolism and improving the management of iron-deficiency anemia.

References

- 1. Ferric Carboxymaltose Injection: MedlinePlus Drug Information [medlineplus.gov]

- 2. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]

- 3. wbcil.com [wbcil.com]

- 4. wbcil.com [wbcil.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Rat Model for Iron Deficiency Anemia (IDA) | DSI595Ra02 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. MetaBiblioteca Bot Detection [revistas.urp.edu.pe]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Injectafer® (Ferric Carboxymaltose) Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of Injectafer® (ferric carboxymaltose) in in vivo mouse studies. The following sections detail the necessary materials, experimental procedures, and post-administration monitoring to ensure safe and effective study execution.

Data Presentation

Quantitative data for the administration of this compound® in mice are summarized in the tables below for easy reference and comparison.

Table 1: Recommended Dosage and Administration Parameters

| Parameter | Value | Reference |

| Drug | This compound® (Ferric Carboxymaltose) | |

| Dosage | 15 mg/kg of elemental iron | |

| Route of Administration | Intravenous (IV), typically via the lateral tail vein | |

| Injection Volume | 5-10 mL/kg (as a slow bolus) | |

| Needle Gauge | 27-30 G |

Table 2: Solution Preparation

| Parameter | Guideline |